molecular formula C8H16O2 B3026019 Octanoic-2,2-D2 acid CAS No. 64118-36-1

Octanoic-2,2-D2 acid

Cat. No.: B3026019
CAS No.: 64118-36-1
M. Wt: 146.22 g/mol
InChI Key: WWZKQHOCKIZLMA-RJSZUWSASA-N
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Description

Octanoic-2,2-D2 acid, also known as α-Dideuterooctanoic acid, is a stable isotope-labeled compound. It is a derivative of octanoic acid, where two hydrogen atoms at the second carbon position are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

Mechanism of Action

Target of Action

Octanoic-2,2-D2 acid, also known as 2,2-Dideuteriooctanoic acid, is a deuterium-labeled form of Octanoic acid

Mode of Action

Octanoic acid, also known as caprylic acid, is a medium-chain fatty acid that produces ketone bodies through β-oxidation . Given the structural similarity, this compound might interact with its targets in a similar manner, leading to the production of ketone bodies.

Biochemical Pathways

Octanoic acid is known to be involved in the β-oxidation pathway . This pathway is crucial for the metabolism of medium-chain fatty acids, leading to the production of ketone bodies.

Pharmacokinetics

A study on 1-octanol, a related compound, found that octanoic acid is the product of rapid 1-octanol metabolism . The temporal profile of efficacy closely matches the plasma concentration of octanoic acid . This suggests that this compound might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The non-deuterated form, octanoic acid, has been used to induce ketosis in epileptic patients to reduce the frequency and severity of seizures . This suggests that this compound might have similar effects.

Action Environment

Octanoic acid is readily biodegradable and its presence in the environment can be broken down by microbial action . Direct disposal of octanoic acid into the environment can cause harm to aquatic life and therefore must be avoided . This suggests that environmental factors could influence the action, efficacy, and stability of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Octanoic-2,2-D2 acid typically involves the deuteration of octanoic acid. One common method is the reaction of 1-bromohexane with acetic acid-D4, followed by a series of purification steps to isolate the desired product . The reaction conditions often include the use of deuterated solvents and catalysts to ensure the incorporation of deuterium atoms at the specific positions.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated purification systems. The final product is typically supplied as a neat liquid with a purity greater than 99% .

Chemical Reactions Analysis

Types of Reactions

Octanoic-2,2-D2 acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Octanoic-2,2-D2 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its isotopic labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more accurate and sensitive detection in analytical methods, making it a valuable tool in various scientific studies .

Properties

IUPAC Name

2,2-dideuteriooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i7D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWZKQHOCKIZLMA-RJSZUWSASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCCCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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